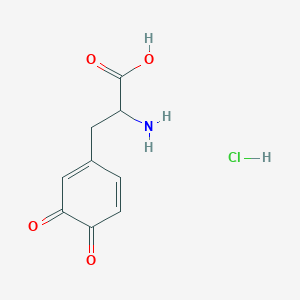
2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H9NO4. . This compound is notable for its unique structure, which includes both amino and dioxocyclohexa-dienyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride typically involves the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine). The reaction is carried out under controlled conditions using oxidizing agents such as sodium periodate or potassium ferricyanide . The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the dioxocyclohexa-dienyl group back to a dihydroxyphenyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate and potassium ferricyanide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various quinones, dihydroxyphenyl derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cell signaling and communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-DOPA (L-3,4-dihydroxyphenylalanine): A precursor to dopamine, used in the treatment of Parkinson’s disease.
Dopamine: A neurotransmitter involved in various neurological functions.
Quinones: A class of compounds with similar oxidative properties.
Uniqueness
2-Amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid hydrochloride is unique due to its dual functional groups (amino and dioxocyclohexa-dienyl), which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in multiple scientific disciplines .
Propriétés
Formule moléculaire |
C9H10ClNO4 |
|---|---|
Poids moléculaire |
231.63 g/mol |
Nom IUPAC |
2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO4.ClH/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6H,3,10H2,(H,13,14);1H |
Clé InChI |
DLSCBTSPUVVPFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(=O)C=C1CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL](/img/structure/B15217932.png)
![tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15217947.png)
![(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B15217952.png)
![7-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15217956.png)
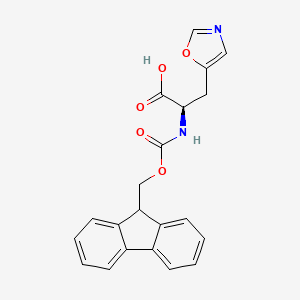

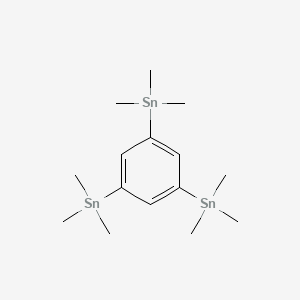
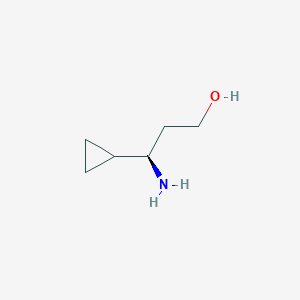
![2-Chloro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B15217973.png)
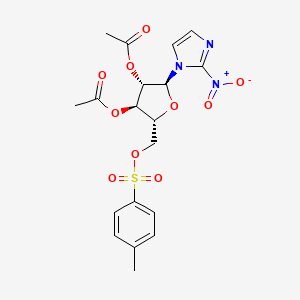
![9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester](/img/structure/B15217978.png)
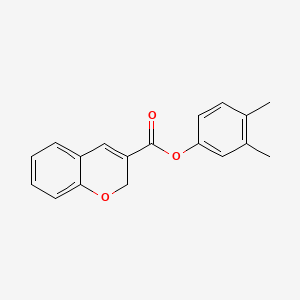
![benzyl (5R,7S)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B15218030.png)
![2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15218035.png)
